

# **Application Notes and Protocols for Molecular Probes Targeting GPR183 (EBI2)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AS-183   |           |
| Cat. No.:            | B1667630 | Get Quote |

Disclaimer: The initial request specified "**AS-183**" as a molecular probe. Extensive searches did not identify a specific molecular probe with this designation. The information provided below is based on the assumption that the user is interested in molecular probes for the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). The ligands and inhibitors of GPR183 are powerful tools for studying its role in immunology, inflammation, and neuroscience.

## Introduction to GPR183 and its Molecular Probes

G protein-coupled receptor 183 (GPR183), or EBI2, is a chemotactic receptor primarily expressed on immune cells such as B cells, T cells, dendritic cells, and macrophages.[1][2][3] [4] Its endogenous ligand is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC).[2][5][6][7] The interaction between GPR183 and its ligands plays a crucial role in guiding immune cell migration and positioning within lymphoid tissues, making it a key regulator of the adaptive immune response.[1][2][3][5] Dysregulation of the GPR183 signaling pathway has been implicated in various conditions, including inflammatory diseases, autoimmune disorders, and viral infections.[1][4][8][9]

Molecular probes, including the endogenous agonist  $7\alpha$ ,25-OHC and various synthetic agonists and antagonists, are invaluable tools for elucidating the physiological and pathological roles of GPR183. These probes can be used to activate or block GPR183 signaling, allowing researchers to study downstream cellular events and the receptor's overall function in different biological contexts.



# **Quantitative Data for GPR183 Molecular Probes**

The following tables summarize the quantitative data for key molecular probes targeting GPR183.

**Table 1: Agonist Properties** 

| Compound                                                 | Target | Assay Type                      | Value  | Organism | Reference |
|----------------------------------------------------------|--------|---------------------------------|--------|----------|-----------|
| $7\alpha,25$ - dihydroxychol esterol $(7\alpha,25$ -OHC) | GPR183 | GTPyS EC50                      | 140 pM | Human    | [7]       |
| $7\alpha,25$ - dihydroxychol esterol $(7\alpha,25$ -OHC) | GPR183 | Kd                              | 450 pM | Human    | [7]       |
| $7\alpha,25$ - dihydroxychol esterol $(7\alpha,25$ -OHC) | GPR183 | cAMP<br>Inhibition<br>IC50      | 2 nM   | Human    | [7]       |
| $7\alpha,25$ - dihydroxychol esterol $(7\alpha,25$ -OHC) | GPR183 | G protein<br>activation<br>EC50 | 60 nM  | Human    | [1]       |

Table 2: Antagonist and Inverse Agonist Properties



| Compound    | Target | Assay Type                      | Value     | Organism | Reference |
|-------------|--------|---------------------------------|-----------|----------|-----------|
| GSK682753A  | GPR183 | G protein<br>activation<br>IC50 | 0.35 μΜ   | Human    | [1]       |
| NIBR189     | GPR183 | G protein<br>activation<br>IC50 | 0.23 μΜ   | Human    | [1]       |
| SAE-14      | GPR183 | Calcium<br>mobilization<br>IC50 | < 50 nM   | Mouse    | [10]      |
| Compound 32 | GPR183 | Efficacious<br>Dose (in vivo)   | 0.1 mg/kg | Mouse    | [11]      |

# **Signaling Pathway of GPR183**

GPR183 is a Gαi-coupled receptor.[12] Upon binding of an agonist like 7α,25-OHC, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR183 activation can stimulate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (ERK and p38) and the nuclear factor-κB (NF-κB) pathway.[10][13] These pathways ultimately regulate cellular responses such as chemotaxis, cell migration, and cytokine production.[2][13]





Click to download full resolution via product page

GPR183 signaling cascade.

# **Experimental Protocols**

Here are detailed protocols for key experiments involving GPR183 molecular probes.

## **Cell Migration (Chemotaxis) Assay**

This assay measures the directional migration of cells towards a chemoattractant, such as  $7\alpha,25$ -OHC.

#### Materials:

- U937 cells (or other GPR183-expressing cells)
- RPMI 1640 medium with 10% FBS
- Transwell inserts (e.g., 5 μm pore size)
- 7α,25-dihydroxycholesterol (7α,25-OHC)
- GPR183 antagonist (e.g., GSK682753A)
- Cell counting solution (e.g., CCK-8)



#### Protocol:

- Culture U937 cells in RPMI 1640 medium supplemented with 10% FBS.
- Two days prior to the assay, deplete lipids from the culture medium.
- On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.
- Prepare the chemoattractant solution by diluting  $7\alpha,25$ -OHC in serum-free medium to a final concentration of 10 nM. For antagonist experiments, pre-incubate cells with the antagonist before adding them to the upper chamber.
- Add 600  $\mu$ L of the chemoattractant solution to the lower chamber of the Transwell plate. Add 600  $\mu$ L of serum-free medium to control wells.
- Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
- Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.
- After incubation, carefully remove the upper chamber.
- Quantify the number of migrated cells in the lower chamber using a cell counting kit (e.g., CCK-8) by measuring absorbance at 450 nm.[1]
- Calculate the migration index as the ratio of cells migrated towards the chemoattractant to the cells migrated towards the control medium.





Click to download full resolution via product page

Workflow for a cell migration assay.

# **G Protein Activation (GTP Turnover) Assay**

This fluorescence-based assay measures the activation of the Gi protein upon receptor stimulation.

#### Materials:

- Purified GPR183 protein
- Heterotrimeric Gi protein



- 7α,25-dihydroxycholesterol (7α,25-OHC)
- GTPyS (non-hydrolyzable GTP analog)
- Fluorescent GTP analog (e.g., BODIPY-GTPyS)
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)

#### Protocol:

- Prepare a reaction mixture containing the purified GPR183 protein and the heterotrimeric Gi
  protein in the assay buffer.
- Add varying concentrations of the agonist (7α,25-OHC) to the reaction mixture. For antagonist studies, add the antagonist before the agonist.
- Initiate the reaction by adding a mixture of GTPyS and the fluorescent GTP analog.
- Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
- Measure the fluorescence intensity (e.g., using a fluorescence plate reader). An increase in fluorescence indicates the binding of the fluorescent GTP analog to the Gα subunit, signifying G protein activation.
- Plot the fluorescence intensity against the agonist concentration to determine the EC50 value.[1]

## **Radioligand Binding Assay**

This assay is used to determine the binding affinity (Kd) of a ligand to the receptor.

#### Materials:

- Membrane preparations from cells expressing GPR183
- Radiolabeled ligand (e.g., [3H]-7α,25-OHC)
- Unlabeled ("cold") ligand



- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 0.1% cyclodextrin, pH 7.4)
   [14]
- · Scintillation vials and scintillation fluid
- Scintillation counter

#### Protocol:

- In a 96-well plate, add the membrane preparation to the binding buffer.
- For total binding, add the radiolabeled ligand.
- For non-specific binding, add an excess of the unlabeled ligand along with the radiolabeled ligand.
- For competition binding, add varying concentrations of the test compound along with a fixed concentration of the radiolabeled ligand.
- Incubate the plate with shaking at room temperature for 20 minutes.[14]
- Separate the bound from the free radioligand (e.g., by filtration through a glass fiber filter).
- Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using appropriate software (e.g., Prism) to determine the Kd or Ki values.

# **Applications in Research and Drug Development**

- Target Validation: Use of selective agonists and antagonists can help validate GPR183 as a therapeutic target in various disease models.
- Compound Screening: The described assays can be adapted for high-throughput screening of compound libraries to identify novel GPR183 modulators.



- Mechanism of Action Studies: Molecular probes for GPR183 are essential for dissecting the signaling pathways and cellular functions regulated by this receptor.
- In Vivo Studies: Labeled probes can be used for in vivo imaging to study receptor distribution and trafficking. Antagonists can be tested in animal models of disease to assess their therapeutic potential.[11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response -PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Frontiers | GPR183 Regulates Interferons, Autophagy, and Bacterial Growth During Mycobacterium tuberculosis Infection and Is Associated With TB Disease Severity [frontiersin.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 7α, 25-dihydroxycholesterol | Sigma-Aldrich [sigmaaldrich.com]
- 7. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR183-Oxysterol Axis in Spinal Cord Contributes to Neuropathic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of GPR183 Agonists Based on an Antagonist Scaffold PMC [pmc.ncbi.nlm.nih.gov]



- 13. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biased agonism and allosteric modulation of G protein-coupled receptor 183 a 7TM receptor also known as Epstein–Barr virus-induced gene 2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Molecular Probes Targeting GPR183 (EBI2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667630#as-183-as-a-molecular-probe]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com